(E)-3-Nonen-1-ol
Overview
Description
(E)-3-Nonen-1-ol is a compound that is not directly discussed in the provided papers. However, insights can be drawn from related compounds and their properties. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol is mentioned as a versatile synthon that can lead to the formation of both anionic and cationic species depending on the substitution of the bromine group . This suggests that this compound could potentially be synthesized through similar strategies involving the selective replacement of functional groups.
Synthesis Analysis
The synthesis of compounds related to this compound can be complex, involving multiple steps and the careful manipulation of functional groups. The paper discusses a compound that can act as a synthon for the formation of (E)-β-formylvinyl anion and cation, indicating that the synthesis of such compounds requires control over the stereochemistry and the nature of the substituents. This could be relevant for the synthesis of this compound, as it may involve similar considerations for the introduction of the nonenyl chain and the hydroxyl group.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the provided papers, the vibrational spectra and electronic structure of a related compound, a Mannich base with antioxidant properties, have been studied . The analysis includes FT-IR and FT-Raman spectra, NMR, and various electronic structure calculations such as NBO, FMO, and MEP. These techniques could be applied to this compound to gain insights into its molecular structure and behavior.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound are not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that this compound could participate in reactions that involve the formation or breaking of carbon-carbon double bonds, as well as reactions involving its hydroxyl group, such as oxidation or esterification .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of structurally related compounds. For example, the computational insight on the Mannich base provides information on the equilibrium geometrical parameters, thermochemical properties, and reactivity sites, which could be similar for this compound. The compound's behavior in different environments, its interaction with other molecules, and its stability could be predicted using computational chemistry methods as described in the paper .
Scientific Research Applications
Atmospheric Chemistry
(E)-3-Nonen-1-ol, among other unsaturated alcohols, has been studied for its reactions with ozone. Li et al. (2018) explored the rate constants for these reactions, providing insights into their atmospheric lifetimes and significance in polluted areas. This research is crucial in understanding the role of such compounds in atmospheric chemistry and pollution dynamics (Li et al., 2018).
Entomology and Pest Control
In entomology, this compound has been identified as a bioactive compound in insect communication. Aquino et al. (2021) discovered its role in the mating behavior of Anastrepha obliqua, a fruit fly species, suggesting its potential use in pest control strategies (Aquino et al., 2021).
E-Science Infrastructure
The compound's relevance extends to e-science, a field focusing on collaborative science using advanced computing infrastructures. Hey and Trefethen (2005) discussed the requirements of e-Infrastructure for scientific research, which indirectly supports studies involving compounds like this compound (Hey & Trefethen, 2005).
Chemical Synthesis
This compound also plays a role in chemical synthesis, as demonstrated by Yadav et al. (1989). Their work on synthesizing sex pheromones of cotton pests highlights the utility of such compounds in creating specific chemical structures (Yadav et al., 1989).
Organoleptic Properties
Its significance in understanding organoleptic properties, such as odor, was explored by Sakoda et al. (1995). They studied the chemical structure-odor correlation in n-nonen-1-ols, providing insights into the sensory impact of these compounds (Sakoda et al., 1995).
properties
IUPAC Name |
(E)-non-3-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTBJDZSLBRRMC-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883118 | |
Record name | 3-Nonen-1-ol, (3E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Waxy melon-cucumber aroma | |
Record name | trans-3-Nonen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2152/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Soluble (in ethanol) | |
Record name | trans-3-Nonen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2152/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.839-0.849 | |
Record name | trans-3-Nonen-1-ol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2152/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
10339-61-4 | |
Record name | (E)-3-Nonen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10339-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nonen-1-ol, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010339614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nonen-1-ol, (3E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NONEN-1-OL, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EP1R1YKN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (E)-3-Nonen-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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